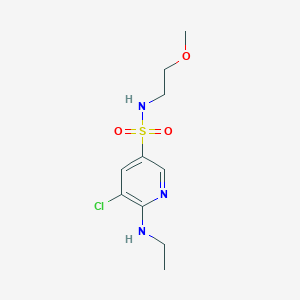
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders.
Wirkmechanismus
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide selectively inhibits JAK3 by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of the immune response and the reduction of inflammation. Unlike other JAK inhibitors, 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide does not affect JAK1 or JAK2, which are involved in the signaling pathways of other cytokines and growth factors.
Biochemical and Physiological Effects:
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been shown to effectively reduce the levels of several pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of autoimmune diseases and inflammatory disorders. It has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response. In clinical trials, 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been shown to improve the symptoms and reduce the disease activity in patients with rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions. It also has a short half-life in vivo, which requires frequent dosing and careful monitoring of the drug concentration.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide. One area of interest is the use of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide in combination with other immunosuppressive agents, such as methotrexate, to achieve synergistic effects and reduce the risk of adverse events. Another area of interest is the development of more potent and selective JAK3 inhibitors, which may have improved efficacy and safety profiles. Additionally, the use of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide in other autoimmune diseases and inflammatory disorders, such as multiple sclerosis and lupus, is an area of active investigation.
Synthesemethoden
The synthesis of 5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide involves several steps, including the reaction of 5-chloro-6-(ethylamino)pyridine-3-sulfonamide with 2-methoxyethylamine, followed by the introduction of a chloro group and the final conversion to the sulfonamide. The process is complex and requires careful optimization to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively suppress the immune response by inhibiting the activity of JAK3, which is involved in the signaling pathways of several cytokines, such as interleukin-2, -4, -7, -9, and -15.
Eigenschaften
IUPAC Name |
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O3S/c1-3-12-10-9(11)6-8(7-13-10)18(15,16)14-4-5-17-2/h6-7,14H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBHBWGMCIOETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)S(=O)(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-(ethylamino)-N-(2-methoxyethyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

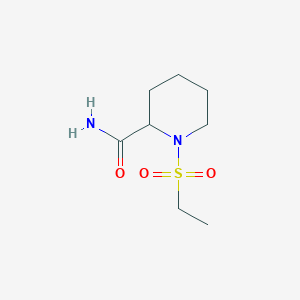
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)
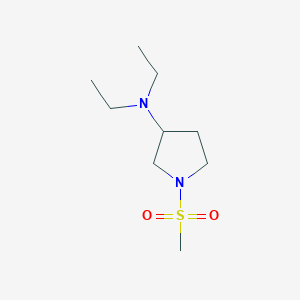
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
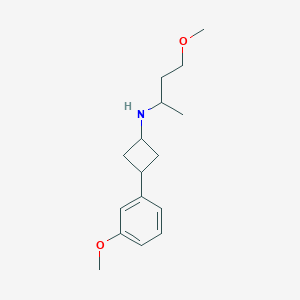
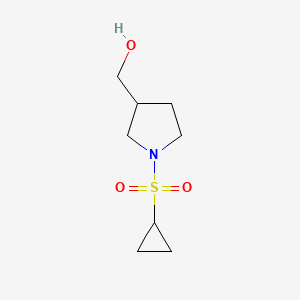
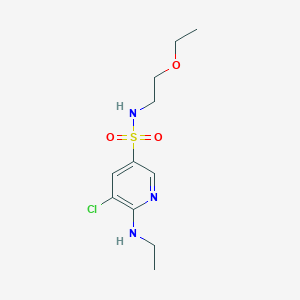




![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)